Methyl 2-aminopyrimidine-4-carboxylate
Overview
Description
“Methyl 2-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “Methyl 2-aminopyrimidine-4-carboxylate” is1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-aminopyrimidine-4-carboxylate” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application: Methyl-2-aminopyridine-4-carboxylate derivatives were synthesized to determine their in vitro antimicrobial activity . These compounds have been found to be active against a wide range of organisms .
- Methods of Application: The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies . The compounds were synthesized during the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes .
- Results or Outcomes: Among the synthesized compounds, some showed good antimicrobial activity compared to other compounds in the series .
2. Nonlinear Optical Material
- Summary of Application: 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals were grown for their potential use as nonlinear optical materials . These materials are important for the development of optoelectronic devices .
- Methods of Application: The crystals were grown by the slow solvent evaporation (SSE) method . The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .
- Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .
3. Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: Novel 2-aminopyrimidine derivatives were prepared for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods of Application: The 2-aminopyrimidines were synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
4. Photoluminescent Material
- Summary of Application: Methyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use in increasing the efficiency of conversion of photons in solar cells .
- Methods of Application: This application involves the use of photoluminescent Cu (i) coordination polymers (CPs) as possible alternative materials of lower cost, than those used today, based on lanthanides .
- Results or Outcomes: The study is ongoing, and the results are not yet published .
5. Antifungal Activity
- Summary of Application: Methyl-2-aminopyridine-4-carboxylate derivatives have been synthesized to determine their in vitro antifungal activity . These compounds have been found to be active against a wide range of organisms .
- Methods of Application: The compounds were synthesized during the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies .
- Results or Outcomes: Among the synthesized compounds, some showed good antifungal activity compared to other compounds in the series .
6. Solar Cell Efficiency
- Summary of Application: Methyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use in increasing the efficiency of conversion of photons in solar cells .
- Methods of Application: This application involves the use of photoluminescent Cu (i) coordination polymers (CPs) as possible alternative materials of lower cost, than those used today, based on lanthanides .
- Results or Outcomes: The study is ongoing, and the results are not yet published .
Safety And Hazards
“Methyl 2-aminopyrimidine-4-carboxylate” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
methyl 2-aminopyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOYDMXENEUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728517 | |
Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminopyrimidine-4-carboxylate | |
CAS RN |
2164-66-1 | |
Record name | 4-Pyrimidinecarboxylic acid, 2-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-aminopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2164-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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